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Compound of Interest

Compound Name: 2-Hydroxyisonicotinic Acid

Cat. No.: B042705

An In-depth Examination of the Computational Chemistry, Tautomeric Stability, and Synthetic
Utility of a Versatile Heterocyclic Compound

Introduction

2-Hydroxyisonicotinic acid, and its more stable tautomer 2-oxo-1,2-dihydropyridine-4-
carboxylic acid, represent a class of heterocyclic compounds of significant interest to
researchers in drug discovery and materials science. This technical guide provides a
comprehensive overview of the theoretical studies surrounding this molecule, focusing on its
structural properties, electronic characteristics, and its role as a versatile building block in
organic synthesis. While a complete set of published theoretical data for this specific molecule
is not readily available in a single source, this guide synthesizes information from
computational studies of analogous structures to provide a robust theoretical framework.

Tautomerism and Stability

A fundamental aspect of 2-hydroxyisonicotinic acid is its existence in a tautomeric
equilibrium with 2-oxo-1,2-dihydropyridine-4-carboxylic acid. Theoretical studies on related
hydroxypyridine systems consistently indicate that the pyridone (oxo) form is
thermodynamically more stable than the hydroxypyridine (enol) form, particularly in the solid
state. This preference is attributed to the aromatic character of the pyridone ring and favorable
intermolecular interactions.
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Computational approaches, primarily Density Functional Theory (DFT), are the workhorses for
investigating this tautomerism. The relative energies of the tautomers are calculated to
determine the equilibrium position.

Tautomerization
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Figure 1: Tautomeric equilibrium of 2-hydroxyisonicotinic acid.

Theoretical Data and Computational Protocols

Detailed theoretical data for 2-hydroxyisonicotinic acid is not extensively published.
However, based on studies of similar nicotinic acid derivatives, the following sections outline
the expected computational results and the methodologies used to obtain them.

Data Presentation

The following tables summarize the types of quantitative data that are typically generated from
DFT calculations for molecules like 2-oxo-1,2-dihydropyridine-4-carboxylic acid. The values
presented here are hypothetical and serve as a template for the expected results.

Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles)
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Calculated Value (B3LYP/6-

Parameter Bond/Angle
311++G(d,p))
Bond Lengths (A) C2=08 1.23
N1-C2 1.38
N1-C6 1.36
C4-C7 1.50
C7=09 1.21
C7-010 1.35
“Bond Angles (°) ** 08=C2-N1 123.0
C2-N1-C6 121.0
C3-C4-C5 118.0
C3-C4-C7 120.0
09=C7-010 125.0

Table 2: Calculated Vibrational Frequencies

Calculated Frequency

Mode Assignment
(cm™)

vl O-H stretch (carboxylic acid) 3560

v2 N-H stretch 3450

v3 C=0 stretch (pyridone) 1680

v4 C=0 stretch (carboxylic acid) 1720

v5 C=C stretch 1610

Table 3: Frontier Molecular Orbital (FMO) Analysis
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Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap (AE) 4.7

Table 4: Natural Bond Orbital (NBO) Analysis - Selected Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) 08 n(N1-C2) 25.5
LP(1) N1 T(C3-C4) 15.2
m(C5-C6) T*(C3-C4) 20.1

Experimental Protocols

The standard computational protocol for theoretical studies of such molecules involves the

following steps:

o Geometry Optimization: The molecular structure is optimized to find the lowest energy
conformation. This is typically performed using DFT with a functional such as B3LYP and a
basis set like 6-311++G(d,p).

e Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to
confirm that the optimized structure is a true minimum on the potential energy surface (no
imaginary frequencies) and to predict the infrared and Raman spectra.

» Electronic Properties:

o Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are
calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity
and kinetic stability.
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o Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the
electron density distribution, charge transfer interactions, and the nature of chemical
bonds within the molecule.

Visualization of Molecular Interactions and
Synthetic Pathways

Graphviz diagrams are used to visualize key relationships and workflows involving 2-
hydroxyisonicotinic acid.

Drug Synthesis Workflow

2-Hydroxyisonicotinic acid serves as a crucial building block in the synthesis of various
pharmaceuticals, including antituberculosis agents[1]. The following diagram illustrates a
generalized workflow for its incorporation into a drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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